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molecular formula C11H13BrOS B8602251 5-Bromo-2-(tert-butylthio)benzaldehyde

5-Bromo-2-(tert-butylthio)benzaldehyde

Cat. No. B8602251
M. Wt: 273.19 g/mol
InChI Key: ZCGCSEJVIFLEJR-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (4.06 g) in 2-propanol (20.0 mL) was added 2-methyl-2-propanethiol (2.26 mL) and K2CO3 (3.04 g) and heated overnight. The reaction mixture was cooled to room temperature, poured into 50.0 mL water and extracted with dichloromethane. The organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated. The residue was flash chromatographed (3% EtOAc/Haptanes) to obtain 1.97 g (36%) of 5-bromo-2-(tert-butylthio)benzaldehyde as a clear oil. 1H NMR (500 MHz, CDCl3) 8 ppm 1.30 (s, 9 H) 7.51 (d, J=8.05 Hz, 1 H) 7.70 (dd, J=8.29, 2.20 Hz, 1 H) 8.12 (d, J=2.20 Hz, 1 H) 10.70 (s, 1 H).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:11][C:12]([SH:15])([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].O>CC(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:15][C:12]([CH3:14])([CH3:13])[CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
2.26 mL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
3.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (3% EtOAc/Haptanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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